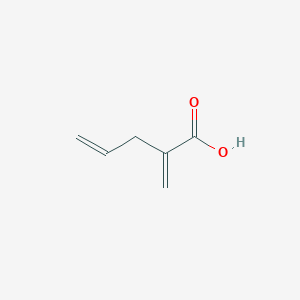

2-Methylenepent-4-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8O2 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

2-methylidenepent-4-enoic acid |

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h3H,1-2,4H2,(H,7,8) |

InChI Key |

CRJSAYNCRPTWST-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(=C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Approaches for 2 Methyl 4 Pentenoic Acid and Its Stereoisomers

Classical and Contemporary Total Synthesis Strategies

The synthesis of racemic and stereoisomerically mixed 2-methyl-4-pentenoic acid has been approached through various classical and contemporary organic chemistry reactions. These methods focus on the efficient construction of the carbon skeleton and introduction of the necessary functional groups.

One classical approach involves the malonic ester synthesis . This method typically uses diethyl malonate as a starting material, which is deprotonated to form an enolate. The enolate then undergoes sequential alkylation, first with a methyl halide and then with an allyl halide. Subsequent hydrolysis and decarboxylation of the dialkylated malonic ester yield the target 2-methyl-4-pentenoic acid. A related synthesis starts with allyl chloride and diethyl malonate, which undergo a condensation reaction to form 2-allyl diethyl malonate, followed by saponification and decarboxylation to produce 4-pentenoic acid, which could then be methylated. google.com

A more contemporary strategy involves the self-condensation of propanal . This process first generates the intermediate 2-methyl-2-pentenal. This aldehyde is then oxidized using an efficient oxidant like sodium chlorite (B76162) (NaClO2) to produce (E)-2-methyl-2-pentenoic acid, an isomer of the target compound. researchgate.net While this specific example yields a conjugated isomer, variations on aldol (B89426) condensation pathways can be tailored to produce the desired unconjugated acid.

Another modern approach is the Reppe synthesis method , which aligns with principles of atom economy. google.com This carbonylation reaction utilizes piperylene, carbon monoxide, and water as raw materials in the presence of a catalyst system, often involving a rhodium salt and an organic phosphine (B1218219) ligand. This reaction first produces cis-trans isomers of 2-methyl-3-pentenoic acid, which are then isomerized to yield the final product. google.com

| Method | Starting Materials | Key Steps | Primary Product |

| Malonic Ester Synthesis | Diethyl malonate, Methyl halide, Allyl halide | Sequential alkylation, Hydrolysis, Decarboxylation | Racemic 2-methyl-4-pentenoic acid |

| Aldol Condensation Route | Propanal | Self-condensation, Oxidation | (E)-2-methyl-2-pentenoic acid (isomer) researchgate.net |

| Reppe Carbonylation | Piperylene, Carbon Monoxide, Water | Catalytic carbonylation, Isomerization | Trans-2-methyl-2-pentenoic acid (isomer) google.com |

Asymmetric Synthesis and Chiral Auxiliary Applications

The generation of specific stereoisomers of 2-methyl-4-pentenoic acid, particularly the (R) and (S) enantiomers, is of paramount importance for its use in pharmaceutical synthesis. wikipedia.org Asymmetric synthesis, often employing chiral auxiliaries, provides a reliable method for controlling the stereochemical outcome of reactions. york.ac.ukresearchgate.net

Evans' Oxazolidinone Methodologies

Among the most robust and widely used methods for the asymmetric synthesis of chiral carboxylic acids is the application of Evans' oxazolidinone auxiliaries. santiago-lab.comrsc.org These chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction before being cleaved and recycled. york.ac.uk

The synthesis of a specific enantiomer, such as (2R)-2-methyl-4-pentenoic acid, using this method generally follows a three-step sequence: wikipedia.orgwilliams.edu

Acylation: An enantiomerically pure oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or 4-benzyl-2-oxazolidinone, is acylated. wikipedia.orgwilliams.edu This is often achieved using an acyl halide or anhydride (B1165640) in the presence of a base. For instance, the oxazolidinone can be treated with propionyl chloride or propionic anhydride to form the corresponding N-propionyl imide. williams.edu

Diastereoselective Alkylation: The N-acyl oxazolidinone is deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures to form a rigid, chelated (Z)-enolate. williams.eduuvic.ca The conformation of this enolate is fixed by the coordination of the metal cation between the carbonyl oxygen and the oxazolidinone oxygen. santiago-lab.com This rigid structure forces the subsequent alkylation to occur from the face opposite the bulky substituent on the chiral auxiliary. williams.edu The addition of an alkylating agent, in this case, allyl iodide or allyl bromide, proceeds with high diastereoselectivity, typically yielding ratios greater than 98:2. williams.edu

Auxiliary Cleavage: The final step is the removal of the chiral auxiliary. This is commonly accomplished through hydrolytic cleavage, for example, using a solution of lithium hydroxide (B78521) (LiOH) and hydrogen peroxide, which yields the desired enantiomerically enriched 2-methyl-4-pentenoic acid and recovers the original oxazolidinone auxiliary. wikipedia.orgwilliams.edu

This reliable methodology allows for the predictable synthesis of either the (R) or (S) enantiomer by selecting the appropriate enantiomer of the Evans' auxiliary at the start of the sequence. rsc.org

| Step | Reagents/Conditions | Purpose | Outcome |

| 1. Acylation | Evans' auxiliary, Propionic anhydride, DMAP | Attach the propionyl group to the chiral auxiliary | N-propionyl oxazolidinone williams.edu |

| 2. Alkylation | Strong base (e.g., NaHMDS), Allyl iodide, Low temp. | Form a stereochemically defined enolate and add the allyl group | Diastereomerically enriched N-allylpropionyl oxazolidinone williams.edu |

| 3. Cleavage | Lithium hydroxide, Hydrogen peroxide | Remove the auxiliary to release the chiral acid | Enantiomerically pure 2-methyl-4-pentenoic acid and recovered auxiliary wikipedia.org |

Other Chiral Induction Strategies

While Evans' auxiliaries are highly effective, other strategies for chiral induction exist. These can involve the use of different types of chiral auxiliaries, chiral reagents, or chiral catalysts. york.ac.uk For instance, other auxiliaries derived from natural sources like camphor (B46023) have been used in asymmetric alkylations to produce enantiopure alcohols, which can be precursors to chiral acids. researchgate.net The development of catalytic asymmetric methods, where a small amount of a chiral catalyst generates a large amount of enantiomerically enriched product, is a continuous goal in modern organic synthesis.

Derivatization and Functionalization in Synthetic Routes

2-Methyl-4-pentenoic acid is a versatile building block in organic synthesis due to its two reactive functional groups: the carboxylic acid and the terminal alkene. guidechem.comcymitquimica.com These sites allow for a wide range of derivatization and functionalization reactions, making it a valuable precursor for more complex molecules. medchemexpress.com

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, or acid chlorides, or it can be reduced to an alcohol. The terminal double bond is susceptible to various addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation.

A significant application of (R)-2-methyl-4-pentenoic acid is in the synthesis of the pharmaceutical drug Sacubitril . wikipedia.org In this multi-step synthesis, the chiral acid is used as a key reagent to introduce a required chiral center into the final drug molecule. wikipedia.org

Furthermore, 2-methyl-4-pentenoic acid can be utilized in biosynthetic processes. It has been shown to act as a carboxylic acid precursor in the biosynthesis of avermectins , leading to the generation of novel derivatives with broad-spectrum antiparasitic activity. medchemexpress.com

Green Chemistry Approaches in 2-Methyl-4-pentenoic Acid Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com These principles can be applied to the synthesis of 2-methyl-4-pentenoic acid to improve environmental friendliness and efficiency.

Key aspects of green chemistry applicable to its synthesis include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. The Reppe carbonylation synthesis is an example of a reaction with good atom economy. google.com

Use of Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents reduces waste. nih.gov The development of recyclable catalysts for the synthesis of N-heterocycles and other compounds demonstrates this principle in action. mdpi.com

Safer Solvents and Reaction Conditions: Reducing the use of hazardous organic solvents by substituting them with safer alternatives like water or by performing reactions under solvent-free conditions is a core goal. nih.gov Reactions conducted at ambient temperature and pressure are also preferred to reduce energy consumption. nih.gov

Renewable Feedstocks: While not widely reported for this specific compound, a general green chemistry objective is the use of renewable starting materials derived from biomass rather than fossil fuels. nih.gov

The Reppe synthesis method, which uses carbon monoxide in a catalytic cycle, is noted for its environmental friendliness and aligns with these green chemistry trends. google.com Future research will likely focus on developing more biocatalytic routes or employing greener solvents and energy sources for the synthesis of 2-methyl-4-pentenoic acid and its derivatives.

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Pentenoic Acid Derivatives

Electrophilic and Nucleophilic Addition Reactions of the Alkene Moiety

The terminal double bond in 2-methyl-4-pentenoic acid is electron-rich, making it susceptible to attack by electrophiles. These electrophilic addition reactions are a cornerstone of its reactivity profile.

Electrophilic Addition

The addition of hydrogen halides (HX) to the alkene proceeds according to Markovnikov's rule. The proton (H⁺) from the acid acts as the electrophile, adding to the terminal carbon (C-5) of the double bond, which bears more hydrogen atoms. This regioselectivity results in the formation of a more stable secondary carbocation at C-4. Subsequent attack by the halide nucleophile (X⁻) on this carbocation yields the 4-halo-2-methylpentanoic acid. expresspolymlett.comquora.com The general mechanism involves the alkene's π-electrons attacking the electrophile, forming a carbocation intermediate, which is then captured by a nucleophile. expresspolymlett.com

Similarly, acid-catalyzed hydration (addition of water) would also follow Markovnikov's rule, producing 4-hydroxy-2-methylpentanoic acid. The reaction rate is influenced by the stability of the carbocation intermediate; alkyl substituents on the double bond can increase the reaction rate by stabilizing this positive charge. wikipedia.org

A significant and synthetically useful electrophilic addition is halolactonization. While specific studies on 2-methyl-4-pentenoic acid are not prevalent, the reaction of the closely related 4-pentenoic acid provides a strong model. In the presence of an electrophilic halogen source (like Br₂) and a base, an intramolecular cyclization occurs. The alkene attacks the bromine, forming a bromonium ion intermediate. The carboxylate group, acting as an internal nucleophile, then attacks one of the carbons of the bromonium ion, leading to the formation of a five-membered lactone ring, specifically 5-(bromomethyl)dihydrofuran-2(3H)-one. nih.govmdpi.com This chemoenzymatic process can be catalyzed by haloperoxidases, which generate the electrophilic halogen in situ from a halide and hydrogen peroxide. nih.govmdpi.com

Nucleophilic Addition

Direct nucleophilic addition to the unactivated alkene moiety of 2-methyl-4-pentenoic acid is generally unfavorable. Alkenes are electron-rich and thus tend to react with electrophiles, not nucleophiles. Nucleophilic attack on a carbon-carbon double bond typically requires the presence of strong electron-withdrawing groups attached to the alkene, which is not the case for this molecule.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle that undergoes a wide array of transformations, primarily through nucleophilic acyl substitution.

Esterification

One of the most common transformations is esterification. 2-Methyl-4-pentenoic acid can be converted to its corresponding esters by reacting it with an alcohol in the presence of an acid catalyst, such as para-toluenesulfonic acid. This reaction is typically driven to completion by removing the water formed during the reaction. A patent describes the synthesis of various alkyl esters, such as isobutyl and n-hexyl 2-methyl-4-pentenoate, which are noted for their use as flavoring agents. nih.govgoogle.com The process can involve direct esterification of the acid or transesterification from another ester, like ethyl 2-methyl-4-pentenoate. nih.govgoogle.com

| Alcohol Reactant | Ester Product | Catalyst | Typical Reaction Temperature |

|---|---|---|---|

| Isobutanol | Isobutyl 2-methyl-4-pentenoate | para-Toluenesulfonic acid | ~110°C |

| n-Hexanol | n-Hexyl 2-methyl-4-pentenoate | para-Toluenesulfonic acid | 140-150°C |

Amide Formation

Amides are synthesized from 2-methyl-4-pentenoic acid by reaction with ammonia (B1221849) or a primary or secondary amine. The direct reaction is often slow and requires high temperatures to drive off water. organic-chemistry.org More efficient laboratory methods involve activating the carboxylic acid first. This can be achieved by converting the acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂), which then readily reacts with an amine. nih.gov Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation under milder conditions. nih.govyoutube.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to yield the amide. youtube.com

Oxidation and Reduction Chemistry

Both the alkene and the carboxylic acid functional groups can be targeted in oxidation and reduction reactions.

Oxidation

The terminal alkene is susceptible to oxidative cleavage. Ozonolysis (reaction with ozone, O₃) followed by a reductive work-up (e.g., with zinc or dimethyl sulfide) will cleave the double bond to yield 3-methyl-4-oxobutanoic acid (a keto-aldehyde which exists in equilibrium with its cyclic tautomer) and formaldehyde. quora.comwikipedia.org If an oxidative work-up (e.g., with hydrogen peroxide) is used after ozonolysis, the resulting aldehyde is oxidized to a carboxylic acid, yielding 3-methyl-4-oxobutanoic acid where the aldehyde group becomes a carboxyl group. masterorganicchemistry.com

Epoxidation of the alkene can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction would convert the double bond into an epoxide ring, yielding 2-methyl-3-(oxiran-2-yl)propanoic acid, without affecting the carboxylic acid group. organic-chemistry.orgyoutube.com

Reduction

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as weaker agents like sodium borohydride (B1222165) (NaBH₄) are ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, which, after an acidic workup, would convert 2-methyl-4-pentenoic acid into 2-methyl-4-penten-1-ol. youtube.commasterorganicchemistry.commasterorganicchemistry.com

Conversely, the alkene can be selectively reduced in the presence of the carboxylic acid via catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂), the double bond would be saturated to give 2-methylpentanoic acid. The carboxylic acid group is typically unreactive under these conditions.

| Functional Group Targeted | Reagent(s) | Product |

|---|---|---|

| Carboxylic Acid | 1. LiAlH₄ 2. H₃O⁺ | 2-Methyl-4-penten-1-ol |

| Alkene | H₂, Pd/C | 2-Methylpentanoic acid |

Cyclization and Rearrangement Studies

The presence of the double bond at the γ,δ-position relative to the carboxyl group allows for intramolecular cyclization reactions, particularly under electrophilic conditions as discussed with halolactonization (Section 3.1). Acid-catalyzed cyclization of 4-pentenoic acid is known to produce γ-valerolactone (a five-membered ring). researchgate.net It is plausible that under strongly acidic conditions, 2-methyl-4-pentenoic acid could undergo a similar intramolecular reaction, where the protonated double bond forms a secondary carbocation that is then attacked by the carboxylic acid oxygen, leading to a substituted γ-lactone after proton loss.

Rearrangements are possible, especially involving carbocation intermediates that can be formed during electrophilic additions to the alkene. For instance, if a secondary carbocation is formed at C-4, a hydride shift from C-3 or C-2 could potentially occur to form a more stable carbocation, although in this specific structure, such shifts are unlikely to lead to a more stable intermediate. Rearrangements like the Pinacol or Benzilic acid rearrangement are not directly applicable to this molecule's structure but illustrate the general principles of molecular rearrangements that can occur in related polyfunctional molecules under specific conditions. nih.gov

Polymerization Studies and Monomer Reactivity Profiles

The vinyl group in 2-methyl-4-pentenoic acid and its derivatives allows them to act as monomers in polymerization reactions. google.com While detailed polymerization studies specifically on 2-methyl-4-pentenoic acid are limited, the behavior of structurally similar monomers provides insight into its potential reactivity.

Derivatives such as methyl 2-methyl-4-pentenoate could undergo radical polymerization, initiated by agents like azobisisobutyronitrile (AIBN). In copolymerization, the reactivity of a monomer is described by its reactivity ratios (r₁ and r₂). For example, in the copolymerization of methyl acrylate (B77674) (M₁) with various vinyl esters (M₂), the reactivity ratio for methyl acrylate (r₁) is significantly greater than 1, while the ratio for the vinyl ester (r₂) is close to 0. This indicates that the growing polymer chain with a methyl acrylate radical at its end preferentially adds another methyl acrylate monomer over a vinyl ester. tue.nl A similar trend might be expected for copolymers involving esters of 2-methyl-4-pentenoic acid, though empirical data would be needed for confirmation.

The polymerization of higher α-olefins like 4-methyl-1-pentene (B8377) has been achieved using metallocene catalysts to produce polymers with controlled stereochemistry (e.g., syndiotactic or isotactic). expresspolymlett.commdpi.com These catalysts are also effective for copolymerizing such olefins with polar functionalized comonomers, like alkenols. expresspolymlett.com This suggests that derivatives of 2-methyl-4-pentenoic acid could potentially be incorporated into polyolefin chains using similar catalytic systems, thereby introducing carboxylic acid functionality into the polymer backbone.

Advanced Spectroscopic and Spectrometric Characterization Techniques for 2 Methyl 4 Pentenoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-methyl-4-pentenoic acid. Through the analysis of one-dimensional and two-dimensional NMR data, the connectivity and spatial relationships of atoms within the molecule can be meticulously mapped.

¹H NMR: The proton NMR spectrum of 2-methyl-4-pentenoic acid provides key information about the number of different types of protons and their neighboring environments. The chemical shifts are indicative of the electronic environment of the protons. For instance, the vinyl protons at the terminal double bond are expected to appear in the downfield region (around 5-6 ppm) due to the deshielding effect of the π-bond. The proton on the chiral center (C2) would also have a distinct chemical shift, and its multiplicity would reveal the number of adjacent protons. The methyl group protons attached to the chiral center would appear as a doublet, while the methylene (B1212753) protons would exhibit more complex splitting patterns due to their diastereotopicity and coupling to both the chiral center proton and the vinyl group. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift (often >10 ppm).

Interactive Data Table: ¹H NMR Chemical Shifts for 2-Methyl-4-pentenoic acid

| Assignment | Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | ~11.4 |

| Vinyl Proton (-CH=) | ~5.77 |

| Terminal Vinyl Protons (=CH₂) | ~5.07 |

| Methine Proton (-CH(CH₃)-) | ~2.55 |

| Methylene Protons (-CH₂-) | ~2.33 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in 2-methyl-4-pentenoic acid will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum (typically >170 ppm). The olefinic carbons of the double bond will appear in the range of approximately 115-140 ppm. The chiral carbon (C2), the methylene carbon (C3), and the methyl carbon will have characteristic chemical shifts in the aliphatic region of the spectrum.

Two-dimensional NMR techniques are powerful for establishing the precise connectivity and spatial arrangement of atoms, which is crucial for confirming the structure of 2-methyl-4-pentenoic acid.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For 2-methyl-4-pentenoic acid, COSY would show correlations between the proton on C2 and the protons of the adjacent methyl group and the methylene group at C3. It would also show correlations between the methylene protons at C3 and the vinyl proton at C4, as well as couplings between the vinyl protons themselves. This allows for the tracing of the proton-proton connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is used to definitively assign the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal, and the vinyl proton signals would correlate to their respective vinyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. In 2-methyl-4-pentenoic acid, an HMBC experiment would show a correlation from the methyl protons to the chiral carbon (C2) and the carbonyl carbon (C1). The proton of the carboxylic acid could also show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is especially valuable for determining stereochemistry. For a specific enantiomer of 2-methyl-4-pentenoic acid, NOESY could potentially show correlations between protons that are close to each other in space, which can help to confirm the relative stereochemistry in more complex analogs or derivatives.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of 2-methyl-4-pentenoic acid would be dominated by a very strong and broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer. A sharp and intense absorption peak around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carboxylic acid. The C=C stretching vibration of the terminal alkene group would appear around 1640 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=C double bond, which can sometimes be a weak absorber in the infrared, often gives a strong signal in the Raman spectrum. The C=O stretch is also observable. Raman spectroscopy is particularly useful for studying the carbon skeleton and can provide a detailed fingerprint of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 2-methyl-4-pentenoic acid (molar mass: 114.14 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 114.

The fragmentation pattern provides a fingerprint of the molecule and helps to confirm its structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). The presence of the double bond can also lead to characteristic fragmentation patterns, such as allylic cleavage.

Interactive Data Table: Key Mass Spectrometry Fragments for 2-Methyl-4-pentenoic acid

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 114 | 16.3% | [M]⁺ (Molecular Ion) |

| 99 | 19.2% | [M - CH₃]⁺ |

| 69 | 100.0% | [M - COOH]⁺ (Allylic cation) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotation) for Absolute Configuration Determination

2-Methyl-4-pentenoic acid is a chiral molecule due to the presence of a stereocenter at the second carbon atom. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of its enantiomers, (R)-2-methyl-4-pentenoic acid and (S)-2-methyl-4-pentenoic acid.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the light to an equal but opposite degree. The (2R)-enantiomer of 2-methyl-4-pentenoic acid is known to be levorotatory, meaning it rotates plane-polarized light to the left (indicated by a negative sign, (-)). Conversely, the (S)-enantiomer would be dextrorotatory (+). The magnitude and sign of the specific rotation are characteristic physical properties used to identify and assess the enantiomeric purity of a sample.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is a plot of this differential absorption versus wavelength. The spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute configuration of the enantiomer can be unambiguously determined. For 2-methyl-4-pentenoic acid, the n→π* electronic transition of the carbonyl group in the carboxylic acid function would be the primary chromophore responsible for the ECD signal.

Computational Chemistry and Quantum Mechanical Studies of 2 Methyl 4 Pentenoic Acid

Reaction Pathway Elucidation and Transition State Analysis:There is a lack of published research on the computational elucidation of reaction pathways involving 2-Methylenepent-4-enoic acid, including the identification and analysis of transition states for its potential chemical transformations.

Due to the stringent requirement for scientifically accurate and detailed information strictly adhering to the provided outline, and the current void in the scientific literature regarding these specific computational studies on this compound, it is not possible to generate the requested article.

It is possible that the user may have intended to inquire about the isomer, 2-methyl-4-pentenoic acid , for which there is a greater volume of general information available. However, even for this related compound, specific computational and quantum mechanical studies as detailed in the provided outline are not readily found.

Should the user wish to proceed with an article on 2-methyl-4-pentenoic acid, it would necessitate a significant broadening of the scope and a departure from the specific computational chemistry framework requested, focusing instead on available experimental data and general chemical properties.

Applications of 2 Methyl 4 Pentenoic Acid As a Key Synthetic Building Block

Precursor in Natural Product Synthesis

2-Methyl-4-pentenoic acid and its derivatives are utilized as precursors in the synthesis of natural products. One notable example is its role in the biosynthesis of avermectins, a class of potent antiparasitic and insecticidal compounds. medchemexpress.com Research has shown that 2-methyl-4-pentenoic acid can be incorporated as a carboxylic acid precursor to generate novel avermectin (B7782182) derivatives with broad-spectrum activity. medchemexpress.com

Another instance of its application is in the stereoselective synthesis of complex natural products like the heptapeptide (B1575542) Cyclomarin A. acs.org The synthesis of key chiral amino acid building blocks for Cyclomarin A has been achieved using methodologies that could involve derivatives of 2-methyl-4-pentenoic acid. acs.org Furthermore, the synthesis of (2S,3S)-2-aminopent-4-enoic acid, a non-proteinogenic amino acid, has been accomplished through methods like the asymmetric Claisen rearrangement, highlighting the utility of pentenoic acid derivatives in creating chiral intermediates for natural product synthesis. google.comgoogleapis.com

Intermediate in Pharmaceutical and Agrochemical Synthesis

2-Methyl-4-pentenoic acid is a pivotal intermediate in the synthesis of pharmaceuticals and is explored for its potential in agrochemicals. lookchem.comthegoodscentscompany.com Its utility in this area is largely attributed to its ability to introduce specific structural motifs into larger, more complex molecules. lookchem.comlookchem.com

Chiral Auxiliaries and Stereoselective Synthesis in Drug Discovery

The chiral enantiomers of 2-methyl-4-pentenoic acid, particularly (2R)-2-methylpent-4-enoic acid, are highly valuable in stereoselective synthesis, a critical aspect of modern drug discovery. wikipedia.orgacs.org This is due to the importance of chirality in determining the biological activity and safety of pharmaceutical compounds. wikipedia.org

A prominent method for the synthesis of chiral molecules using 2-methyl-4-pentenoic acid involves the use of chiral auxiliaries, such as Evans oxazolidinone derivatives. wikipedia.org This method allows for the controlled introduction of a chiral center. The synthesis of (2R)-2-methylpent-4-enoic acid itself can be achieved with high stereoselectivity using this approach. wikipedia.org The general steps involve the acylation of the oxazolidinone auxiliary, followed by the addition of a pentene group, and subsequent cleavage of the auxiliary to yield the desired chiral acid. wikipedia.org

A prime example of its application in drug discovery is the synthesis of Sacubitril, a neprilysin inhibitor used in the treatment of heart failure. wikipedia.orgacs.orguscourts.gov (2R)-2-Methylpent-4-enoic acid serves as a key reagent for introducing a specific chiral center into the Sacubitril molecule. wikipedia.org The synthesis of Sacubitril and its derivatives often involves intermediates derived from 2-methyl-4-pentenoic acid, such as (2R,4S)-5-biphenyl-4-yl-4-(3-carboxy-propionylamino)-2-methyl-pentanoic acid. uscourts.gov

| Drug/Drug Candidate | Intermediate Derived from 2-Methyl-4-pentenoic Acid | Therapeutic Area |

| Sacubitril | (2R)-2-Methylpent-4-enoic acid | Heart Failure |

| Sacubitril | (2R,4S)-5-Biphenyl-4-yl-4-(3-carboxy-propionylamino)-2-methyl-pentanoic acid | Heart Failure |

Development of Novel Polymeric Materials

2-Methyl-4-pentenoic acid and its derivatives are emerging as important monomers in the development of novel polymeric materials with tailored properties. researchgate.net The presence of both a carboxylic acid and a polymerizable double bond allows for its incorporation into various polymer backbones, influencing their characteristics. researchgate.net

One significant area of research is the synthesis of functionalized poly(ε-caprolactone) (PCL) copolymers. In these studies, epoxide monomers derived from 2-methyl-4-pentenoic acid are copolymerized with ε-caprolactone. This statistical copolymerization allows for the introduction of functional groups along the PCL backbone, which can alter the material's thermal and hydrophilic properties. For instance, the incorporation of oligo(ethylene glycol) (OEG) moieties derived from 2-methyl-4-pentenoic acid has been shown to decrease the static water contact angle of the resulting copolymer, making it more hydrophilic.

Furthermore, research has explored the copolymerization of glycidyl (B131873) 4-pentenoate (GPA), synthesized from lignocellulose-based 4-pentenoic acid, with carbon dioxide to produce bio-based polycarbonates. frontiersin.org This approach aims to develop sustainable polymers from renewable resources. frontiersin.org

| Polymer Type | Monomer Derived from Pentenoic Acid | Key Findings |

| Poly(ε-caprolactone) (PCL) copolymers | Epoxide monomers from 2-methyl-4-pentenoic acid | Introduction of functional groups, tunable thermal and hydrophilic properties. |

| Bio-based polycarbonates | Glycidyl 4-pentenoate (from 4-pentenoic acid) | Synthesis of sustainable polymers from renewable resources and CO2. frontiersin.org |

Synthesis of Other Complex Organic Molecules

The versatile reactivity of 2-methyl-4-pentenoic acid makes it a valuable building block for a wide array of complex organic molecules beyond natural products and pharmaceuticals. cymitquimica.comlookchem.com Its esters, in particular, are used in the synthesis of flavor and fragrance compounds. thegoodscentscompany.comgoogle.comontosight.ai For example, the isobutyl and n-hexyl esters of 2-methyl-4-pentenoic acid are known to impart sweet, fruity, and pineapple-like aromas and tastes, making them useful in the food and fragrance industries. thegoodscentscompany.comgoogle.com

The synthesis of these flavor esters typically involves the esterification of 2-methyl-4-pentenoic acid with the corresponding alcohol. google.com The acid itself can be synthesized through various routes, including the reaction of 1,1,1-triethoxy-propane with 2-propenol-1 to form ethyl-2-methyl-4-pentenoate, which is then saponified and acidified. google.com

Moreover, derivatives of 2-methyl-4-pentenoic acid, such as ethyl 2-acetyl-4-methylpent-4-enoate, are also utilized as flavoring agents and as intermediates in organic synthesis. lookchem.com The structural framework of 2-methyl-4-pentenoic acid provides a scaffold for the construction of a diverse range of organic compounds with various industrial applications. cymitquimica.comcymitquimica.comlookchem.com

Analytical Methodologies for the Detection, Separation, and Quantification of 2 Methyl 4 Pentenoic Acid

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental for the separation of 2-methylenepent-4-enoic acid from complex mixtures. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been utilized, with the choice of method often depending on the sample matrix, the required sensitivity, and whether derivatization is employed.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve peak shape. Common derivatization agents include silylating agents (e.g., BSTFA, MSTFA) or alkylating agents (e.g., methyl iodide). The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile and thermally labile compounds. This compound can be analyzed directly using reversed-phase HPLC with an acidic mobile phase to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. A C18 column is commonly employed. Detection is often achieved using a UV detector, typically at a wavelength around 210 nm.

Below is a table summarizing typical chromatographic conditions for the analysis of short-chain unsaturated carboxylic acids, applicable to this compound.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5, HP-INNOWax) | Reversed-phase column (e.g., C18, C8) |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water with acid (e.g., formic acid, phosphoric acid) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV Detector (e.g., 210 nm), Mass Spectrometer (MS) |

| Derivatization | Often required (e.g., silylation, esterification) | Generally not required |

Mass Spectrometry Coupled Techniques (e.g., GC-MS, LC-MS/MS)

The coupling of chromatographic techniques with mass spectrometry provides a high degree of selectivity and sensitivity, allowing for confident identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of MS. After separation on the GC column, the analyte is ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. For derivatized this compound, the mass spectrum will include characteristic fragments of the derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique. After separation by HPLC, the analyte is ionized, commonly using electrospray ionization (ESI) in negative ion mode for carboxylic acids. The precursor ion corresponding to this compound ([M-H]⁻) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides excellent specificity and low detection limits.

Development of Automated Analytical Protocols

The development of automated analytical protocols is driven by the need for high-throughput analysis, improved reproducibility, and reduced manual labor. Automation can be incorporated at various stages of the analytical workflow, from sample preparation to data analysis. Automated liquid handling systems can perform dilutions, additions of internal standards, and derivatization reactions. The entire LC-MS or GC-MS analysis can be automated, with autosamplers injecting samples and software controlling the instruments and processing the data. While specific automated protocols for this compound are not widely published, established automated methods for short-chain fatty acid analysis are readily adaptable.

Sample Preparation and Derivatization for Analysis

Effective sample preparation is critical for accurate and reliable analysis of this compound. The primary goals are to isolate the analyte from the sample matrix, concentrate it, and convert it into a form suitable for analysis.

Sample Preparation: Common techniques include:

Liquid-liquid extraction (LLE): The sample is acidified to protonate the carboxylic acid, which is then extracted into an immiscible organic solvent.

Solid-phase extraction (SPE): An ion-exchange or reversed-phase sorbent is used to retain the analyte, which is then eluted with a suitable solvent.

Derivatization: As mentioned, derivatization is often employed for GC analysis. The purpose is to convert the polar carboxylic acid group into a less polar and more volatile derivative.

| Derivative Type | Reagent Example | Analytical Advantage |

| Silyl esters | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility, good thermal stability. |

| Methyl esters | Methanolic HCl, Diazomethane | Increased volatility, good chromatographic properties. |

| Pentafluorobenzyl esters | Pentafluorobenzyl bromide (PFBBr) | Introduces an electrophoric group for sensitive detection by Electron Capture Detection (ECD). |

Enantiomeric Purity Assessment Methods

Since this compound is a chiral compound, methods to separate and quantify its enantiomers are important, particularly in biological or stereoselective synthesis contexts.

Chiral Chromatography:

Gas Chromatography: Chiral stationary phases (CSPs) based on cyclodextrin (B1172386) derivatives are commonly used for the separation of the enantiomers of chiral carboxylic acids after derivatization.

High-Performance Liquid Chromatography: Chiral HPLC can be performed either by using a chiral stationary phase or by derivatizing the acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

The choice of method depends on the specific requirements of the analysis, including the desired sensitivity and the nature of the sample matrix.

Future Research Perspectives and Emerging Areas in 2 Methyl 4 Pentenoic Acid Chemistry and Biology

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 2-methyl-4-pentenoic acid and its derivatives continues to be an active area of research, with a focus on developing more efficient, selective, and sustainable methods. One promising approach is the Reppe synthesis, which utilizes transition metal catalysts to carbonylate alkenes. For instance, piperylene, carbon monoxide, and water can be reacted in the presence of a rhodium salt and an organic phosphine (B1218219) ligand to produce 2-methyl-3-pentenoic acid, which can then be isomerized to trans-2-methyl-2-pentenoic acid. google.com Different transition metals like nickel, cobalt, iron, ruthenium, and palladium can also be used as catalysts in Reppe reactions. google.com

Another area of exploration is the development of novel catalytic systems for asymmetric synthesis, enabling the production of specific enantiomers of 2-methyl-4-pentenoic acid. This is particularly important for its applications in pharmaceuticals and other biologically active molecules. Asymmetric aza-Michael additions, for example, use chiral catalysts to achieve high enantioselectivity in the formation of carbon-nitrogen bonds. nih.govnih.gov Bifunctional organic catalysts, which possess both a Brønsted acid and a Lewis base moiety, have shown promise in this area. nih.gov

Researchers are also investigating alternative starting materials and reaction pathways to improve atom economy and reduce waste. ijfmr.comsigmaaldrich.com For example, methods starting from propanal have been developed, involving an aldol (B89426) condensation followed by oxidation. researchgate.netgoogle.com The use of greener oxidants and reaction media is also a key consideration in these newer synthetic routes. researchgate.net

| Synthetic Route | Key Features | Catalysts/Reagents |

| Reppe Synthesis | Carbonylation of alkenes, good atom economy. google.com | Rhodium salts, organic phosphine ligands. google.com |

| From Propanal | Aldol condensation followed by oxidation. researchgate.netgoogle.com | Sodium hydroxide (B78521), sodium chlorite (B76162). researchgate.net |

| From 2-Pentanone | Nucleophilic addition, hydrolysis, and decarboxylation. google.com | - |

| From 2-Methylpentanoic Acid | Multi-step process including bromination and elimination. google.com | - |

Advanced Materials Science Applications and Polymer Development

The unique structure of 2-methyl-4-pentenoic acid, with its carboxylic acid functionality and terminal double bond, makes it a valuable monomer for the synthesis of advanced polymers and materials. Its incorporation into polymer chains can introduce specific properties, such as hydrophilicity, and provide sites for further chemical modification.

One emerging application is in the development of biodegradable polymers. The ester linkages formed from the carboxylic acid group are susceptible to hydrolysis, which can lead to the degradation of the polymer backbone in biological environments. This makes polymers derived from 2-methyl-4-pentenoic acid attractive for applications in drug delivery, tissue engineering, and environmentally friendly packaging materials.

Furthermore, the vinyl group of 2-methyl-4-pentenoic acid allows for its participation in various polymerization reactions, including free radical polymerization and ring-opening metathesis polymerization. This versatility enables the creation of a wide range of polymer architectures, from linear chains to complex branched and cross-linked networks. The resulting polymers can exhibit a variety of mechanical and thermal properties, depending on the specific polymerization method and the other monomers used.

In-depth Mechanistic Studies of Biological Interactions

While 2-methyl-4-pentenoic acid is known to be a branched-chain fatty acid, the detailed mechanisms of its biological interactions are still being elucidated. nih.govselleckchem.comtargetmol.com It is recognized as a precursor in the biosynthesis of certain natural products, such as avermectins, which have potent antiparasitic activities. medchemexpress.com Understanding the enzymatic pathways involved in the incorporation of 2-methyl-4-pentenoic acid into these complex molecules could open up avenues for the engineered biosynthesis of novel and more effective therapeutic agents. medchemexpress.com

Additionally, alterations in the levels of 2-methyl-4-pentenoic acid have been linked to a higher susceptibility to certain diseases, including schizophrenia and type 2 diabetes. medchemexpress.com In-depth mechanistic studies are needed to understand the role of this fatty acid in the pathophysiology of these conditions. This could involve investigating its impact on lipid metabolism, cell signaling pathways, and membrane structure and function. foodb.ca Such research could identify new biomarkers for disease diagnosis and progression, as well as potential therapeutic targets.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and discovery. nih.govrsc.org For a molecule like 2-methyl-4-pentenoic acid, AI can be employed to predict novel and efficient synthetic routes. acs.orgacs.orgnih.gov Retrosynthesis prediction tools, powered by AI, can analyze the structure of the target molecule and suggest a series of reactions and starting materials to achieve its synthesis. acs.orgacs.orgnih.gov These tools learn from vast databases of known chemical reactions and can propose both conventional and unconventional pathways. acs.orgacs.orgnih.gov

Furthermore, ML models can be trained to predict the outcomes of reactions, including yield and stereoselectivity, under various conditions. nih.gov This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the laboratory, saving time and resources. nih.gov For the synthesis of 2-methyl-4-pentenoic acid, ML could be used to optimize reaction parameters such as temperature, pressure, catalyst choice, and solvent for existing synthetic methods. nih.gov

Sustainable and Eco-friendly Chemical Processes

The principles of green chemistry are increasingly being applied to the synthesis of 2-methyl-4-pentenoic acid to minimize its environmental impact. ijfmr.comepitomejournals.com This involves a holistic approach that considers all aspects of the chemical process, from the choice of starting materials to the final purification of the product. sigmaaldrich.comacs.org

A key focus is on improving atom economy, which is a measure of how efficiently the atoms in the reactants are incorporated into the final product. ijfmr.comacs.org Synthetic routes with high atom economy generate less waste. ijfmr.com The use of catalytic reactions is highly desirable in this regard, as catalysts can promote reactions with high selectivity and can often be recycled and reused. epitomejournals.com

The replacement of hazardous and volatile organic solvents with greener alternatives is another important aspect of sustainable chemistry. ijfmr.comepitomejournals.com Researchers are exploring the use of water, supercritical fluids, and ionic liquids as reaction media for the synthesis of 2-methyl-4-pentenoic acid. epitomejournals.com Additionally, the development of solvent-free reaction conditions is a major goal. ijfmr.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.